Advances in the ocean-3 spectroscopy package
Physical Chemistry Chemical Physics Pub Date: 2022-05-18 DOI: 10.1039/D2CP01030E
Abstract
The OCEAN code for calculating valence- and core-level spectra using the Bethe-Salpeter equation is briefly reviewed. OCEAN is capable of calculating optical absorption, near-edge X-ray absorption or non-resonant scattering, and resonant inelastic X-ray scattering, requiring only the structure of the material as input. Improved default behavior and reduced input requirements are detailed as well as new capabilities, such as incorporation of final-state-dependent broadening, finite-temperature dependence, and flexibility in the density-functional theory exchange–correlation potentials. OCEAN is built on top of a plane-wave, pseudopotential, density-functional theory foundation, and calculations are shown for systems ranging in size up to 7 nm3.
![Graphical abstract: Advances in the ocean-3 spectroscopy package](http://scimg.chem960.com/usr/1/D2CP01030E.jpg)
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Journal Name:Physical Chemistry Chemical Physics
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